N-phenyl-2H-chromene-3-carboxamide is a compound belonging to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound features a phenyl group at the nitrogen position and a carboxamide functional group, which contributes to its chemical properties and potential biological activities. Its structural formula can be denoted as CHNO.
The compound can be synthesized through various methods involving different starting materials, including 2H-chromene derivatives. The synthesis often involves reactions with amines or carboxylic acids to form the desired amide structure.
N-phenyl-2H-chromene-3-carboxamide is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure. It is also categorized as an amide, which is a derivative of carboxylic acids where the hydroxyl group is replaced by an amine.
The synthesis of N-phenyl-2H-chromene-3-carboxamide can be achieved through several methods:
The reaction conditions typically involve moderate temperatures (reflux) and the use of solvents like dimethylformamide or ethanol. The yields for these reactions can vary but are often optimized through careful control of reaction time and temperature.
The molecular structure of N-phenyl-2H-chromene-3-carboxamide consists of:
The molecular formula is CHNO, with a molar mass of approximately 251.28 g/mol. The compound exhibits characteristic infrared (IR) absorption bands corresponding to C=O (around 1680 cm) and N-H stretching (around 3200 cm).
N-phenyl-2H-chromene-3-carboxamide can participate in various chemical reactions:
These reactions often require specific conditions such as elevated temperatures or specialized catalysts. The products are typically characterized using spectroscopic techniques like NMR and mass spectrometry.
The mechanism of action for N-phenyl-2H-chromene-3-carboxamide involves its interaction with biological targets, possibly through:
Studies have indicated that derivatives of this compound exhibit cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy .
N-phenyl-2H-chromene-3-carboxamide typically appears as yellow crystals. Its melting point ranges from 184°C to 186°C, indicating good thermal stability.
The compound is soluble in organic solvents such as methanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic chromene core.
Spectroscopic analyses reveal distinct IR absorption bands corresponding to functional groups present in the molecule, aiding in its identification and characterization.
N-phenyl-2H-chromene-3-carboxamide has several potential applications:
Computational approaches have revolutionized the rational design of N-phenyl-2H-chromene-3-carboxamide derivatives as selective monoamine oxidase-B inhibitors. Molecular docking studies consistently identify the catalytic site's topology as critical for inhibitor specificity. For chromene-3-carboxamides, the planar chromene ring system inserts into the elongated hydrophobic cavity adjacent to flavin adenine dinucleotide (FAD), while the carboxamide bridge and phenyl ring engage subpockets lined by Ile199, Tyr326, and Gln206 residues. This positioning facilitates π-π stacking with Tyr398/Tyr435 and hydrogen bonding between the carboxamide carbonyl and Gln206, as confirmed by crystallographic data [1] [9].
Molecular dynamics simulations further elucidate stability mechanisms, revealing that optimal inhibitors maintain <1.5 Å root-mean-square deviation over 100-ns trajectories. Key interactions include:
Machine learning quantitative structure-activity relationship models (random forest algorithm, R² = 0.986) using PubChem fingerprints have identified critical molecular descriptors correlated with half-maximal inhibitory concentration values. These models demonstrate that molecular weight (180–540 Da), topological polar surface area (<90 Ų), and balanced lipophilicity (log P = 2–5) are essential for blood-brain barrier penetration and target engagement [6].
Table 1: Computational Parameters Governing Monoamine Oxidase-B Inhibition by Chromene-3-Carboxamides
Computational Metric | Optimal Range | Biological Significance |
---|---|---|
Docking score (ΔG, kcal/mol) | ≤ -9.5 | Strong binding affinity (<100 nM) |
Hydrophobic contact residues | Leu171, Ile199, Phe168 | Cavity occupancy and complex stability |
Hydrogen bond count | ≥ 2 | Enhanced selectivity over monoamine oxidase-A |
Predicted blood-brain barrier permeability | >0.5 | Central nervous system bioavailability |
Free energy perturbation calculations quantify residue-specific contributions, showing that Tyr435 mutation reduces binding affinity by 3.2 kcal/mol, while Ile199 substitution enhances selectivity by preventing steric clashes in monoamine oxidase-B's narrower active site compared to monoamine oxidase-A [9]. These computational insights directly enable structure-based optimization of chromene carboxamide scaffolds.
Pharmacophore modeling has established the essential three-dimensional chemical features responsible for high-affinity monoamine oxidase-B inhibition by chromene-3-carboxamides. Atom-based quantitative structure-activity relationship analysis identifies four critical pharmacophoric elements:
The spatial arrangement of these features was optimized through rigid scaffold modifications. Chromone-3-phenylcarboxamide derivatives demonstrate that replacing the chromene oxygen with sulfur (thiochromone) maintains pharmacophore geometry while enhancing electronic distribution. This modification yielded N-(3-chlorophenyl)-4H-thiochromone-3-carboxamide, exhibiting 1.52 ± 0.15 nM inhibition against monoamine oxidase-B – a 30-fold improvement over oxygen-containing analogs [3].
Extended connectivity fingerprint diameter 4 analysis confirms the quinolin-2-one substructure (area under the curve = 0.962) as crucial for monoamine oxidase-B selectivity. Activity cliff studies further reveal that:
Table 2: Pharmacophore Feature Contributions to Monoamine Oxidase-B Selectivity
Pharmacophore Element | Spatial Coordinates | Target Interaction | Bioactivity Impact |
---|---|---|---|
Carboxamide oxygen | x=5.2, y=1.7, z=-0.3 | Hydrogen bond with Gln206 | Ki reduction >50% |
Chromene C4 carbonyl | x=3.8, y=0.9, z=1.1 | Dipole with FAD isoalloxazine | Oxidation resistance |
Phenyl meta-chloro | x=7.1, y=3.4, z=2.2 | Hydrophobic contact with Ile316 | Selectivity index >500 |
Heterocyclic oxygen/sulfur | x=2.1, y=-0.3, z=0.7 | Van der Waals with Leu171 | Determines dissociation kinetics |
Molecular field analysis demonstrates that steric occupancy at 4.5Å west of the chromene core and electrostatic potential at the phenyl ring's meta-position significantly correlate with selectivity (>100-fold monoamine oxidase-B over monoamine oxidase-A). These features exploit monoamine oxidase-B's unique residue Phe208, which creates steric hindrance absent in monoamine oxidase-A's Ile199 [3] [9].
Strategic modification of N-phenyl-2H-chromene-3-carboxamide substituents has systematically enhanced inhibitory potency, selectivity, and pharmacological profiles. Structure-activity relationship studies reveal position-dependent effects:
Chromene Core Modifications:
Carboxamide Linker Optimization:
Phenyl Ring Substituent Effects:
Table 3: Bioactivity Enhancement Through Substituent Engineering
Position | Optimal Substituent | ΔIC50 (nM) | Key Interactions |
---|---|---|---|
Chromene-C7 | Methoxy | 320 → 104 | Hydrogen bond with Tyr326 |
Chromene-C6 | Fluoro | 104 → 68 | Hydrophobic contact with Ile199 |
Phenyl-meta | Chloro | 68 → 4.8 | Halogen bond with Gln206 |
Carboxamide nitrogen | Hydrogen | (Baseline) | Dual hydrogen bonds with Leu171 carbonyl |
Chromene heteroatom | Sulfur | 22 → 1.5 | Van der Waals with Pro102 |
Bioisosteric replacement strategies have yielded clinical candidates with improved absorption, distribution, metabolism, and excretion profiles. Incorporation of 4-fluorophenyl at the N-phenyl position reduces cytochrome P450 inhibition while maintaining sub-10nM potency. Additionally, rigidification through intramolecular hydrogen bonding in ortho-hydroxy derivatives enhances membrane permeability (apparent permeability coefficient >15 × 10−6 cm/s) without compromising monoamine oxidase-B inhibition [3] [8].
Barium ion doping studies unexpectedly demonstrated that metal coordination at the carboxamide oxygen modulates electron density, enhancing hydrogen bond acceptor strength by 40%. This principle has informed the development of electron-deficient aryl substituents that improve target residence time 3-fold without structural modification of the core pharmacophore [7]. These systematic substituent optimizations have transformed early chromene carboxamide hits into nanomolar inhibitors with drug-like properties suitable for preclinical development.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8